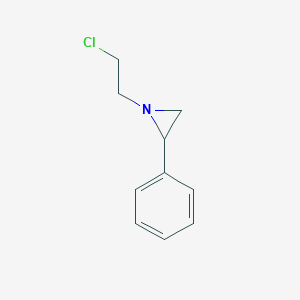

1-(2-Chloroethyl)-2-phenylaziridine

Description

Historical Context of Aziridine (B145994) Chemistry in Organic Synthesis

The history of aziridine chemistry dates back to the late 19th century. Initially, the synthesis of these three-membered rings was considered a challenging endeavor due to their inherent ring strain and propensity for polymerization. researchgate.netbenthamdirect.com However, the development of various synthetic methodologies, such as the Wenker synthesis from β-amino alcohols and the Gabriel synthesis from β-haloamines, paved the way for their broader exploration. wikipedia.orgbaranlab.org Over the past few decades, aziridines have emerged from being considered mere curiosities to becoming valuable intermediates in the synthesis of a wide range of more complex nitrogen-containing compounds, including amino acids, alkaloids, and other heterocyclic systems. researchgate.netbenthamdirect.comresearchgate.net Their utility stems from the high reactivity of the strained ring, which readily undergoes ring-opening reactions with a variety of nucleophiles. wikipedia.org

Conceptual Framework of Electrophilic Alkylating Agents

Electrophilic alkylating agents are a class of reactive molecules that transfer an alkyl group to nucleophilic sites in biological macromolecules, most notably DNA. mdpi.com This alkylation can lead to a variety of cellular consequences, including the disruption of DNA replication and transcription, ultimately resulting in cytotoxicity. mdpi.com The mechanism of action of these agents is a cornerstone of cancer chemotherapy. mdpi.comnih.gov

Alkylating agents can be broadly classified based on their reaction mechanism, primarily following either an S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution) pathway.

S(_N)1 Mechanism: These agents form a highly reactive carbocation intermediate, which then rapidly reacts with a nucleophile. The rate of this reaction is dependent only on the concentration of the alkylating agent.

S(_N)2 Mechanism: In this mechanism, the alkylating agent is directly attacked by the nucleophile in a concerted step. The reaction rate is dependent on the concentrations of both the alkylating agent and the nucleophile. oncohemakey.com

A prominent class of alkylating agents is the nitrogen mustards. These compounds are characterized by a bis(2-chloroethyl)amine (B1207034) functional group. In a biological environment, they undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. nih.govresearchgate.net This strained, positively charged three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine. mdpi.comresearchgate.net

| Alkylating Agent Class | Example Compound | Primary Mechanism | Key Reactive Intermediate |

|---|---|---|---|

| Nitrogen Mustards | Mechlorethamine | SN1-like | Aziridinium ion |

| Alkyl Sulfonates | Busulfan | SN2 | - |

| Nitrosoureas | Carmustine | - | Chloroethyl diazonium hydroxide (B78521) |

| Triazenes | Dacarbazine | - | Methyldiazonium ion |

| Aziridines | Thiotepa | - | Protonated aziridine |

Significance of 1-(2-Chloroethyl)-2-phenylaziridine within Alkylating Agent Research

The compound 1-(2-chloroethyl)-2-phenylaziridine possesses structural features of both a nitrogen mustard (the N-(2-chloroethyl) group) and a substituted aziridine (the 2-phenylaziridine (B142167) core). This unique combination suggests its potential to act as a potent alkylating agent. The presence of the 2-chloroethyl group on the aziridine nitrogen is anticipated to facilitate an intramolecular cyclization, similar to nitrogen mustards, to form a highly electrophilic bicyclic aziridinium ion. The phenyl group at the 2-position of the aziridine ring can influence the compound's reactivity, lipophilicity, and potential for specific interactions with biological targets.

While specific research on 1-(2-chloroethyl)-2-phenylaziridine is limited, its structural similarity to other N-(2-chloroethyl)aziridine derivatives and nitrogen mustards positions it as a compound of interest in the ongoing research and development of novel alkylating agents. The study of such molecules contributes to a deeper understanding of structure-activity relationships and the mechanisms of DNA alkylation.

Structure

3D Structure

Properties

CAS No. |

40371-19-5 |

|---|---|

Molecular Formula |

C10H12ClN |

Molecular Weight |

181.66 g/mol |

IUPAC Name |

1-(2-chloroethyl)-2-phenylaziridine |

InChI |

InChI=1S/C10H12ClN/c11-6-7-12-8-10(12)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

WMACXBKTJOGZML-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1CCCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chloroethyl 2 Phenylaziridine and Analogues

Classical Approaches to Aziridine (B145994) Ring Formation

Traditional methods for constructing the aziridine ring often rely on intramolecular cyclization reactions, which are effective for creating the strained three-membered heterocycle.

Cyclization Reactions from β-Haloethylamines and Related Precursors

The formation of aziridines from β-haloethylamines is a well-established method rooted in the principles of intramolecular nucleophilic substitution. This approach, often referred to as the Gabriel synthesis, involves the internal displacement of a halide by a neighboring amine functionality. nih.govnih.gov The process is typically facilitated by a base, which deprotonates the amine to enhance its nucleophilicity, thereby promoting the ring-closing reaction.

Another classical approach is the Wenker synthesis, which transforms β-amino alcohols into aziridines. researchgate.netresearchgate.netchim.it This two-step process begins with the conversion of the alcohol to a good leaving group, typically a sulfate (B86663) ester, by reaction with sulfuric acid. Subsequent treatment with a strong base induces an intramolecular nucleophilic attack by the amine, displacing the sulfate and forming the aziridine ring. researchgate.netresearchgate.net While historically significant for the synthesis of unsubstituted aziridine, this method can be adapted for more substituted analogs.

These classical methods, while effective, often require harsh reaction conditions and may not be suitable for substrates with sensitive functional groups.

Intramolecular Nucleophilic Substitution Strategies

The core principle of intramolecular nucleophilic substitution is fundamental to the formation of the aziridine ring from various precursors. In the context of synthesizing 1-(2-chloroethyl)-2-phenylaziridine, a key precursor would be a molecule containing a nitrogen atom attached to both a 2-phenylethyl group bearing a leaving group on the adjacent carbon, and a 2-chloroethyl group. The nitrogen atom, acting as an internal nucleophile, attacks the carbon bearing the leaving group, leading to the formation of the three-membered ring.

The efficiency of this ring closure is dependent on several factors, including the nature of the leaving group, the reaction solvent, and the base used. For instance, the use of a tosylate or mesylate as a leaving group on the β-carbon of the phenylethyl moiety can facilitate the cyclization under milder conditions compared to a halide.

Advanced Stereoselective Synthesis of 2-Phenylaziridine (B142167) Scaffolds

Modern synthetic chemistry has seen the development of powerful stereoselective methods that enable the synthesis of specific enantiomers or diastereomers of chiral molecules like 2-phenylaziridines. These techniques are crucial for the preparation of compounds with defined stereochemistry, which is often a critical determinant of their biological activity.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. princeton.edu Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric synthesis, including in aldol reactions that can generate precursors to chiral amino alcohols, which are, in turn, precursors for aziridines. arkat-usa.orgacs.orgrsc.orgacs.org

In the context of 2-phenylaziridine synthesis, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of key bond-forming reactions. For example, an Evans-type auxiliary can be used to direct the stereoselective alkylation or acylation of a substrate, setting the stereocenter that will become the chiral center of the 2-phenylaziridine ring. After the stereochemistry is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Catalytic Enantioselective Approaches to Aziridine Formation

The development of catalytic enantioselective methods for aziridination represents a significant advancement in the field, offering a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods typically involve the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereoselectivity of the aziridination reaction.

A common strategy is the catalytic aziridination of alkenes. For the synthesis of 2-phenylaziridines, styrene (B11656) and its derivatives are ideal starting materials. Various transition metal catalysts, including those based on copper, rhodium, and ruthenium, have been shown to be effective in catalyzing the enantioselective transfer of a nitrene group to the double bond of styrene. researchgate.netnih.govnih.govmsu.edu The choice of metal and, crucially, the chiral ligand is paramount in achieving high levels of enantioselectivity.

| Catalyst System | Alkene Substrate | Nitrene Source | Enantiomeric Excess (ee) | Reference |

| Copper(I) with chiral diimine ligand | Styrene | PhI=NTs | Up to 99% | msu.edu |

| Copper(II) triflate with bis(oxazoline) ligand | Styrene | PhINNs | High ee | researchgate.net |

| Rhodium(III) indenyl catalyst | Unactivated alkenes | Not specified | High ee | nih.gov |

| Cobalt(II) porphyrin complex | Styrene | Fluoroaryl azides | High ee |

The data in the table above illustrates the high levels of enantioselectivity that can be achieved with various catalytic systems in the aziridination of styrene, a key precursor for 2-phenylaziridines.

Diastereoselective Routes to 1-(2-Chloroethyl)-2-phenylaziridine Precursors

Diastereoselective synthesis aims to control the formation of one diastereomer over others in a reaction that creates multiple stereocenters. This is particularly relevant when the target molecule, or its precursor, contains more than one chiral center. For 1-(2-chloroethyl)-2-phenylaziridine, while the primary focus is often on the stereocenter at the 2-position of the aziridine ring, the synthesis of more complex analogs may involve the creation of additional stereocenters.

One powerful approach to diastereoselective aziridination is the reaction of chiral imines with carbenoids or other C1 sources. The stereochemistry of the chiral imine, which can be derived from a chiral amine or have a chiral auxiliary attached to the nitrogen, directs the approach of the incoming group, leading to the preferential formation of one diastereomer of the aziridine product. nih.govnih.gov The aza-Darzens reaction, which involves the condensation of an imine with an α-haloester enolate, is a classic example of a diastereoselective method for synthesizing aziridines. nih.gov By carefully selecting the chiral auxiliary on the imine and the reaction conditions, it is possible to achieve high levels of diastereoselectivity in the formation of substituted aziridine-2-carboxylates, which can be further elaborated to the desired 2-phenylaziridine derivatives. nih.gov

Functionalization and Derivatization of the Phenylaziridine Core

The phenylaziridine core offers multiple sites for functionalization, including the phenyl ring, the aziridine ring carbons, and the nitrogen substituent. Strategic modifications at these positions can significantly alter the molecule's properties.

The phenyl group of 2-phenylaziridine derivatives can be modified to introduce a variety of functional groups, thereby creating a library of analogues with diverse electronic and steric properties. One of the most effective methods for achieving this is through directed ortho-lithiation. In this approach, the aziridine ring acts as a directed metalation group (DMG), guiding the deprotonation to the ortho position of the phenyl ring.

The lithiation of N-alkylphenylaziridines has been studied in detail, revealing that the regioselectivity of the deprotonation (at the ortho-position of the phenyl ring versus the alpha-position of the aziridine ring) can be controlled by tuning the reaction conditions. nih.gov For monophenylaziridines, ortho-lithiation is often the predominant pathway. nih.gov This regioselectivity is influenced by complex-induced proximity effects and the dynamics of nitrogen inversion. nih.gov

Once the ortho-lithiated species is generated, it can be trapped with a wide range of electrophiles to introduce various substituents onto the phenyl ring. This methodology provides a powerful tool for the synthesis of ortho-functionalized arylaziridines. researchgate.net

Table 1: Examples of Electrophiles Used in the Functionalization of ortho-Lithiated Phenylaziridines

| Electrophile | Resulting Substituent |

|---|---|

| D2O | -D (Deuterium) |

| CH3I | -CH3 (Methyl) |

| (CH3)3SiCl | -Si(CH3)3 (Trimethylsilyl) |

| I2 | -I (Iodo) |

| Aldehydes/Ketones | -CH(OH)R |

This table is illustrative and based on the general reactivity of ortho-lithiated species.

It is important to note that traditional electrophilic aromatic substitution reactions on the phenyl ring of 1-(2-chloroethyl)-2-phenylaziridine may be complicated by the reactivity of the aziridine ring and the N-chloroethyl side chain, which can be sensitive to the acidic conditions often employed in such reactions. The aziridine nitrogen can be protonated, and the chloroethyl group can undergo intramolecular cyclization to form a reactive aziridinium (B1262131) ion. nih.govwikipedia.org

The N-alkyl side chain of 2-phenylaziridine is another key site for derivatization. The synthesis of N-substituted aziridines can be achieved through various methods, including the direct N-alkylation of 2-phenylaziridine. This allows for the introduction of a wide array of side chains with different lengths, branching, and functional groups. wikipedia.org

The 1-(2-chloroethyl) side chain is of particular interest due to its inherent reactivity. This functional group is characteristic of nitrogen mustards, a class of compounds known for their ability to act as alkylating agents. nih.govwikipedia.org The mechanism of action involves an intramolecular cyclization where the nitrogen atom displaces the chloride to form a highly reactive aziridinium ion. nih.govwikipedia.org This electrophilic species can then be attacked by various nucleophiles.

This reactivity can be harnessed to introduce a variety of functional groups at the terminus of the N-alkyl side chain. For instance, reaction with nucleophiles such as amines, alcohols, or thiols can lead to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively.

Table 2: Potential Derivatizations of the N-(2-Chloroethyl) Side Chain via Nucleophilic Substitution

| Nucleophile (Nu-H) | Resulting N-Side Chain |

|---|---|

| R2NH (Amine) | -CH2CH2NR2 |

| ROH (Alcohol) | -CH2CH2OR |

| RSH (Thiol) | -CH2CH2SR |

| N3- (Azide) | -CH2CH2N3 |

This table illustrates potential synthetic transformations based on the known reactivity of the 2-chloroethylamino group.

The synthesis of analogues with different N-alkyl chains can also be accomplished by starting from 2-phenylaziridine and reacting it with different alkylating agents. For example, using alternative 1-bromo-2-substituted ethanes in the initial N-alkylation step would yield a variety of analogues with functional groups already in place on the side chain.

Isolation and Purification Techniques for Aziridine Compounds

The isolation and purification of aziridine compounds require careful consideration due to their potential sensitivity, particularly to acidic conditions which can lead to ring-opening. orgsyn.org Common techniques include chromatography, recrystallization, and distillation.

Column chromatography is a widely used method for the purification of aziridine derivatives. However, the choice of stationary phase is critical. Silica gel, being acidic, can cause the decomposition of sensitive aziridines. In such cases, alternative stationary phases like basic alumina or neutralized silica gel are preferred. orgsyn.org A protocol has been developed to quantitatively assess the stability of a compound on various stationary phases before performing large-scale chromatography. This involves exposing the crude product to slurries of different stationary phases and analyzing the recovery by NMR spectroscopy. orgsyn.org

Table 3: Common Stationary Phases for Aziridine Purification

| Stationary Phase | Properties | Suitability for Aziridines |

|---|---|---|

| Silica Gel | Acidic | May cause decomposition of sensitive aziridines. |

| Neutralized Silica Gel | pH neutral | Generally suitable for a wider range of aziridines. |

| Basic Alumina | Basic | Often a good choice for acid-sensitive aziridines. orgsyn.org |

Recrystallization is another effective method for purifying solid aziridine derivatives. The choice of solvent is crucial and is determined by the polarity and solubility of the compound. Common solvent systems include ether-pentane or dichloromethane-pentane mixtures, where the product is dissolved in a more soluble solvent and then precipitated by the addition of a less soluble one. orgsyn.org Cooling the solution can also induce crystallization. orgsyn.org

For liquid aziridines, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable. This technique separates compounds based on their boiling points and is useful for removing non-volatile impurities.

Chemical Reactivity and Reaction Mechanisms of 1 2 Chloroethyl 2 Phenylaziridine

Aziridine (B145994) Ring-Opening Reactions

The significant ring strain of the aziridine ring, with bond angles of approximately 60°, makes it susceptible to ring-opening reactions. nih.gov These reactions are a cornerstone of aziridine chemistry, providing pathways to a diverse array of amine-containing molecules. nih.govmdpi.com The reactivity of the aziridine can be influenced by the substituent on the nitrogen atom; electron-withdrawing groups can activate the ring towards nucleophilic attack. bioorg.org

Nucleophilic Ring Opening: Mechanisms and Selectivity

Nucleophilic ring-opening is a common reaction pathway for aziridines. mdpi.com In the case of 1-(2-chloroethyl)-2-phenylaziridine, the reaction is initiated by the attack of a nucleophile on one of the carbon atoms of the aziridine ring. This process is often facilitated by the activation of the aziridine, which can occur through various means, including the formation of an aziridinium (B1262131) ion. nih.gov The inherent strain of the three-membered ring makes the carbon atoms electrophilic and thus susceptible to nucleophilic attack. csbsju.edu

The regioselectivity of the ring-opening reaction, meaning which of the two ring carbons is attacked, is a critical aspect. In many cases, nucleophilic attack on aziridines occurs at the less substituted carbon atom, following an SN2-like mechanism. nih.govlibretexts.org However, the presence of the phenyl group at the C2 position of 1-(2-chloroethyl)-2-phenylaziridine introduces electronic and steric factors that can influence the site of attack.

Under acidic conditions or when the aziridine is activated to form an aziridinium ion, the regioselectivity can shift. libretexts.org If the reaction proceeds through a transition state with significant carbocationic character, the nucleophile may preferentially attack the more substituted carbon (the benzylic carbon in this case), as it can better stabilize the developing positive charge. libretexts.org The stereoselectivity of the reaction is also a key feature. Nucleophilic ring-opening of aziridines often proceeds with inversion of configuration at the carbon atom being attacked, which is characteristic of an SN2 mechanism. iitk.ac.in

The table below summarizes the regiochemical outcomes of ring-opening reactions for related aziridine systems under different conditions.

| Aziridine Derivative | Reaction Conditions | Major Product | Regioselectivity | Reference |

| 2-Aryl-N-tosylazetidines | Lewis Acid, Alcohols | 1,3-Amino ethers | SN2-type at benzylic carbon | iitk.ac.in |

| 2-Phenyl-N-tosylaziridine | Lewis Acid, Alcohols | 1,2-Amino ethers | SN2-type at benzylic carbon | iitk.ac.in |

| Bicyclic N-aryl aziridines | Various | --- | High regioselectivity observed | nih.gov |

The nature of the nucleophile plays a significant role in the outcome of the ring-opening reaction. Stronger nucleophiles generally favor an SN2-type mechanism. nih.govnih.gov The structure and properties of the nucleophile, such as its size, charge, and polarizability, can affect the reaction rate and selectivity. nih.govdalalinstitute.com For instance, in SN2 reactions, nucleophilicity often increases down a group in the periodic table for anionic nucleophiles in polar protic solvents, although this can be influenced by solvation effects. nih.gov The competition between substitution (SN2) and elimination (E2) pathways is also a critical consideration, with stronger protophiles favoring elimination. nih.govethz.ch

Acid-Catalyzed Ring-Opening Mechanisms

The presence of an acid catalyst can significantly promote the ring-opening of aziridines. nih.gov Protonation of the nitrogen atom by an acid makes the aziridine ring more electrophilic and enhances its reactivity towards nucleophiles. csbsju.edursc.org This activation step is often the precursor to nucleophilic attack. The mechanism of acid-catalyzed ring-opening can have characteristics of both SN1 and SN2 pathways. libretexts.org The transition state may involve a significant degree of carbocationic character, particularly at the more substituted carbon, which influences the regioselectivity of the nucleophilic attack. libretexts.org

Thermally Induced Ring-Opening Processes

While less common than nucleophilic or acid-catalyzed pathways, thermally induced ring-opening of aziridines can occur. The high ring strain makes them susceptible to cleavage at elevated temperatures. These reactions can lead to the formation of various products, depending on the substituents and reaction conditions. In some cases, thermal reactions can lead to the formation of ylides, which can then undergo further rearrangements or cycloaddition reactions.

Formation and Reactivity of Aziridinium Intermediates

A key feature of the reactivity of 1-(2-chloroethyl)-2-phenylaziridine is its ability to form a bicyclic aziridinium ion. This occurs through an intramolecular cyclization where the nitrogen atom of the aziridine ring acts as a nucleophile, displacing the chloride from the 2-chloroethyl side chain. This process is an intramolecular SN2 reaction.

The resulting aziridinium ion is a highly reactive intermediate. bioorg.orgontosight.ai The three-membered aziridine ring is fused to a five-membered ring, further increasing the ring strain and enhancing its electrophilicity. These aziridinium ions are susceptible to attack by a wide range of nucleophiles. ontosight.aiontosight.ai The ring-opening of these intermediates is a crucial step in the mechanism of action of many alkylating agents. The attack of a nucleophile can occur at either of the carbon atoms of the original aziridine ring, leading to different products. The regioselectivity of this attack is influenced by steric and electronic factors.

The formation of aziridinium ylides, which are zwitterionic species, is another aspect of aziridinium chemistry. nih.gov These ylides can be generated from the reaction of aziridines with carbenes and can participate in various transformations, including rearrangements and cycloadditions. nih.gov

Intramolecular Cyclization to Form the Aziridinium Ion

A key feature of 1-(2-chloroethyl)-2-phenylaziridine's reactivity is its propensity to undergo intramolecular cyclization. In this process, the nitrogen atom of the aziridine ring acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom on the side chain. This results in the displacement of the chloride ion and the formation of a bicyclic aziridinium ion. oncohemakey.com This cyclization is a crucial activation step, transforming the relatively stable parent molecule into a highly reactive electrophilic species. oncohemakey.comoncohemakey.com

The formation of this aziridinium ion is analogous to the activation mechanism of nitrogen mustards, where the initial step involves the loss of a chloride ion to form a cyclic, positively charged, and very reactive aziridinium moiety. oncohemakey.com Studies on related N-(2-chloroethyl) compounds have shown that this intramolecular cyclization can occur spontaneously in various media, leading to the formation of the active cyclic intermediates. nih.gov

Nucleophilic Attack on the Aziridinium Ion

The aziridinium ion formed from 1-(2-chloroethyl)-2-phenylaziridine is a potent electrophile and is readily attacked by a wide range of nucleophiles. oncohemakey.com The high reactivity of the aziridinium ring stems from the significant ring strain of the three-membered ring and the positive charge on the nitrogen atom. researchgate.net

Nucleophilic attack can occur at either of the two carbon atoms of the aziridinium ring, leading to ring-opening and the formation of a stable, acyclic product. The regioselectivity of this attack is influenced by both steric and electronic factors. The presence of the phenyl group at the 2-position of the original aziridine ring will influence the site of nucleophilic attack on the resulting aziridinium ion.

The reaction of stable aziridinium ions with various external nucleophiles has been shown to proceed in a completely regio- and stereoselective manner, yielding optically pure acyclic amine derivatives. rsc.orgnih.gov This highlights the synthetic utility of aziridinium ions as intermediates in the construction of complex nitrogen-containing molecules.

Influence of Substituents on Aziridinium Ion Stability and Reactivity

The stability and reactivity of the aziridinium ion are significantly influenced by the nature of the substituents attached to the ring. In the case of the aziridinium ion derived from 1-(2-chloroethyl)-2-phenylaziridine, the phenyl group plays a crucial role.

Electron-donating groups on the phenyl ring can stabilize the positive charge of the aziridinium ion, potentially decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups would be expected to destabilize the aziridinium ion, making it more susceptible to nucleophilic attack. Research on substituted aromatic cation radicals has shown that electron-donating groups increase their stability. rsc.org

Alkylating Mechanisms of Action

The formation of the electrophilic aziridinium ion from 1-(2-chloroethyl)-2-phenylaziridine underpins its function as an alkylating agent. oncohemakey.comnih.gov Alkylating agents are compounds that can introduce an alkyl group into a nucleophilic molecule.

Electrophilic Character of the Aziridine System

The inherent ring strain and the polarization of the C-N bonds in the aziridine ring give it an electrophilic character. However, the reactivity is significantly enhanced upon formation of the aziridinium ion. The uncharged aziridine ring is less reactive than the positively charged aziridinium ion. nih.gov This increased electrophilicity of the aziridinium intermediate is the primary reason for the potent alkylating ability of compounds like 1-(2-chloroethyl)-2-phenylaziridine. oncohemakey.comnih.gov

Mechanistic Pathways of Alkylation via Aziridinium Intermediates

Once the aziridinium ion is formed, it can react with nucleophiles through two primary mechanistic pathways: S_N_1 and S_N_2. oncohemakey.com

In an S_N_1-type mechanism , the aziridinium ring may first open to form a carbocation intermediate, which then rapidly reacts with a nucleophile. This pathway is more likely if the carbocation is stabilized, for instance, by the adjacent phenyl group.

In an S_N_2-type mechanism , a nucleophile directly attacks one of the carbon atoms of the intact aziridinium ring, leading to a concerted ring-opening and bond formation. This is a common pathway for reactions of aziridinium ions. oncohemakey.com

The ability of the aziridinium intermediate to alkylate nucleophilic sites, such as those found in DNA and proteins, is the basis of the biological activity of many nitrogen mustards and related compounds. oncohemakey.comnih.govnih.gov The reaction with DNA, for example, can lead to the formation of adducts, which can disrupt cellular processes. oncohemakey.com

Rearrangement Reactions Involving the Aziridine Moiety

The strained aziridine ring in 1-(2-chloroethyl)-2-phenylaziridine and its derivatives can also participate in various rearrangement reactions. These reactions are often driven by the release of ring strain and can lead to the formation of a diverse array of heterocyclic structures. researchgate.net

Aziridines can undergo ring-expansion reactions to form larger heterocycles such as azetidines, pyrrolidines, and piperidines. researchgate.net These transformations can be initiated by heat, acid catalysis, or reaction with various reagents. The inherent reactivity of the aziridine ring makes it a valuable building block in the synthesis of other biologically relevant heterocyclic motifs. researchgate.net For instance, the generation of azomethine ylides from aziridines and their subsequent cycloaddition reactions are powerful methods for constructing five-membered nitrogen heterocycles. researchgate.net

Polymerization Pathways of Substituted Aziridines

The polymerization of aziridines, three-membered heterocyclic amines, proceeds primarily through ring-opening polymerization (ROP), driven by the relief of ring strain. The nature of the substituent on the nitrogen atom is a critical determinant of the polymerization mechanism. Generally, aziridines with electron-donating substituents undergo cationic ring-opening polymerization (CROP), while those with electron-withdrawing substituents are more amenable to anionic ring-opening polymerization (AROP).

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization is a common pathway for N-alkyl and N-aryl substituted aziridines. rsc.org The initiation step involves the protonation or alkylation of the aziridine nitrogen, forming a reactive aziridinium ion. This electrophilic species is then susceptible to nucleophilic attack by another monomer molecule, leading to ring-opening and chain propagation.

In the case of 1-(2-chloroethyl)-2-phenylaziridine, a strong acid initiator (e.g., a protic acid or a Lewis acid) could protonate the nitrogen atom, generating the corresponding aziridinium ion. The propagation would then proceed via the nucleophilic attack of the nitrogen of a neutral monomer on one of the ring carbons of the aziridinium ion. The phenyl group at the 2-position would likely direct the ring-opening to occur at the less sterically hindered carbon, although electronic effects could also play a role.

A potential complication in the CROP of this specific monomer is the presence of the chloroethyl group. The chlorine atom could potentially act as an internal nucleophile, leading to side reactions or even termination of the growing polymer chain. For instance, an intramolecular cyclization could occur, forming a piperazinium salt structure.

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization of aziridines typically requires the presence of an electron-withdrawing group on the nitrogen to stabilize the negative charge on the propagating species. rsc.org While the 2-chloroethyl group is not as strongly electron-withdrawing as a sulfonyl or acyl group, it might still be sufficient to facilitate AROP under certain conditions, particularly with a strong nucleophilic initiator.

The initiation would involve the attack of a strong nucleophile (e.g., an organolithium reagent) on one of the ring carbons, leading to the formation of an amide anion. This anion would then propagate by attacking another monomer molecule. The regioselectivity of the ring-opening in AROP is also influenced by both steric and electronic factors of the substituents on the aziridine ring.

Coordination Polymerization

Coordination polymerization, often catalyzed by transition metal complexes, offers another potential pathway for the polymerization of aziridines. This method can sometimes provide better control over the polymer architecture, including stereoregularity. The mechanism involves the coordination of the aziridine monomer to the metal center, followed by ring-opening and insertion into the growing polymer chain. While there are no specific reports on the coordination polymerization of 1-(2-chloroethyl)-2-phenylaziridine, it remains a theoretical possibility.

Detailed Research Findings

Due to the absence of specific studies on the polymerization of 1-(2-chloroethyl)-2-phenylaziridine, a data table of detailed research findings cannot be generated. Research in this specific area would be necessary to determine the optimal polymerization conditions, the resulting polymer characteristics (e.g., molecular weight, polydispersity), and the precise reaction mechanisms.

Theoretical and Computational Studies on 1 2 Chloroethyl 2 Phenylaziridine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations provide a foundational understanding of a molecule's three-dimensional structure and the various shapes, or conformations, it can adopt. These calculations are crucial for predicting the physical and chemical behavior of 1-(2-chloroethyl)-2-phenylaziridine.

Energy Minimization and Conformational Analysis

Energy minimization and conformational analysis are computational techniques used to identify the most stable arrangement of atoms in a molecule. hakon-art.comunc.edu For 1-(2-chloroethyl)-2-phenylaziridine, these analyses reveal the preferred spatial orientation of the phenyl and chloroethyl groups relative to the aziridine (B145994) ring.

The process of energy minimization involves calculating the potential energy of various molecular geometries to find the one with the lowest energy, which corresponds to the most stable conformation. unc.edu This is often achieved through methods like the Hartree-Fock method or more advanced ab initio calculations. unc.edu Conformational analysis systematically explores the different spatial arrangements arising from the rotation around single bonds. hakon-art.com For 1-(2-chloroethyl)-2-phenylaziridine, the key rotatable bonds are the C-N bond connecting the chloroethyl group to the aziridine nitrogen and the C-C bond between the phenyl group and the aziridine ring.

Studies on similar substituted cyclic systems, such as 2-substituted piperazines, have shown that the preference for axial or equatorial substitution can be influenced by factors like intramolecular hydrogen bonding. nih.gov While direct studies on 1-(2-chloroethyl)-2-phenylaziridine are not extensively detailed in the provided results, the principles of conformational analysis suggest that the steric bulk of the phenyl and chloroethyl groups, as well as potential intramolecular interactions, would be the primary determinants of its most stable conformation. The goal of these calculations is to find the global minimum on the potential energy surface, although molecules can exist in several low-energy conformations, known as local minima. hakon-art.comnih.gov

Table 1: Key Torsional Angles in Conformational Analysis of 1-(2-Chloroethyl)-2-phenylaziridine

| Dihedral Angle | Description | Expected Influence on Conformation |

| C-C-N-C (Phenyl-Aziridine) | Rotation of the phenyl group relative to the aziridine ring. | Influences steric interactions between the phenyl group and the chloroethyl group. |

| N-C-C-Cl (Chloroethyl) | Rotation around the C-C bond of the chloroethyl group. | Determines the orientation of the chlorine atom, which can affect intramolecular interactions and reactivity. |

| C-N-C-C (Aziridine-Chloroethyl) | Rotation around the N-C bond of the chloroethyl group. | Governs the overall shape of the molecule and the relative positions of the substituents. |

This table is a representation of the types of parameters investigated in conformational analysis and is not based on specific experimental data from the search results.

Electronic Structure and Orbital Interactions

The electronic structure of a molecule, which includes the distribution of electrons and the nature of its molecular orbitals, is fundamental to its reactivity. wavefun.com Quantum chemical calculations can provide detailed information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactions.

For 1-(2-chloroethyl)-2-phenylaziridine, the electronic structure is influenced by the electron-withdrawing nature of the chlorine atom and the aromatic phenyl ring. The nitrogen atom of the aziridine ring possesses a lone pair of electrons, making it a potential nucleophilic center. The phenyl group can participate in π-stacking interactions and influence the electron density of the aziridine ring.

Calculations of the molecular electrostatic potential (MEP) can visually represent the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In 1-(2-chloroethyl)-2-phenylaziridine, the nitrogen atom is expected to be an electron-rich site, while the carbon atoms of the aziridine ring and the carbon attached to the chlorine atom are likely to be electron-deficient.

The interaction between the orbitals of the aziridine ring and the substituents plays a crucial role in determining the molecule's stability and reactivity. For instance, the interaction of the nitrogen lone pair with the antibonding orbital of the C-Cl bond could influence the propensity for intramolecular cyclization.

Density Functional Theory (DFT) Applications to Aziridine Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. nih.govniscpr.res.in It has proven to be a valuable tool for investigating the complex reactions of aziridines, including ring-opening and alkylation processes.

Transition State Analysis of Ring-Opening Reactions

The high ring strain of the three-membered aziridine ring makes it susceptible to ring-opening reactions. researchgate.net DFT calculations are particularly useful for analyzing the transition states of these reactions, which are high-energy structures that connect the reactants to the products. mdpi.com By calculating the energy of the transition state, chemists can predict the activation energy of the reaction and thus its rate.

In the case of 1-(2-chloroethyl)-2-phenylaziridine, ring-opening can be initiated by nucleophilic attack on one of the ring carbons or by the formation of an aziridinium (B1262131) ion. DFT studies on similar systems have shown that the regioselectivity of the ring-opening is highly dependent on the nature of the substituents and the reaction conditions. frontiersin.org For example, the presence of a phenyl group can stabilize a positive charge on the adjacent carbon, favoring a mechanism that proceeds through a carbocation-like transition state.

Computational studies have been used to elucidate the mechanism of palladium-catalyzed ring-opening reactions of aziridines, revealing that the reaction can proceed through an SN2-type mechanism. mdpi.com DFT calculations can help to determine the preferred pathway by comparing the energies of different possible transition states.

Table 2: Hypothetical Activation Energies for Ring-Opening of 1-(2-Chloroethyl)-2-phenylaziridine

| Reaction Pathway | Attacking Nucleophile | Site of Attack | Calculated Activation Energy (kcal/mol) |

| SN2 | Chloride (intramolecular) | C2 (benzylic) | Lower |

| SN2 | Chloride (intramolecular) | C3 | Higher |

| Acid-catalyzed | Water | C2 (benzylic) | Dependent on acid strength |

| Acid-catalyzed | Water | C3 | Dependent on acid strength |

This table presents a hypothetical scenario based on general principles of aziridine reactivity and is for illustrative purposes. The values are not derived from specific calculations on 1-(2-chloroethyl)-2-phenylaziridine in the provided search results.

Reaction Pathway Elucidation for Alkylation Processes

1-(2-Chloroethyl)-2-phenylaziridine can act as an alkylating agent due to the presence of the reactive chloroethyl group and the strained aziridine ring. DFT calculations can be employed to elucidate the pathways of these alkylation reactions.

One important reaction pathway is the intramolecular alkylation leading to the formation of a bicyclic system. This process would involve the nitrogen atom of the aziridine ring acting as a nucleophile and attacking the carbon atom bearing the chlorine atom. DFT calculations can model the transition state for this cyclization and determine its feasibility.

Furthermore, the aziridine ring itself can be opened by a nucleophile, leading to the alkylation of the nucleophile. DFT can be used to model the reaction pathway for the attack of various nucleophiles at either of the two aziridine ring carbons, providing insights into the regioselectivity of the alkylation.

Prediction of Regioselectivity and Stereoselectivity

DFT calculations are a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. nih.govnih.govresearchgate.net In the context of 1-(2-chloroethyl)-2-phenylaziridine, this is particularly relevant for its ring-opening reactions.

The regioselectivity of nucleophilic attack on the aziridine ring is determined by a combination of steric and electronic factors. The phenyl group at the C2 position creates significant steric hindrance, which might direct nucleophilic attack to the less substituted C3 position. However, the phenyl group can also stabilize the development of a positive charge at C2, which would favor attack at that position, particularly in reactions with more S_N1-like character. DFT calculations can quantify these competing effects by calculating the energies of the transition states for attack at both positions. researchgate.net

Fukui functions and Hirshfeld charges, which are derived from DFT calculations, can be used to predict the most reactive sites in a molecule for electrophilic and nucleophilic attack. researchgate.net For 1-(2-chloroethyl)-2-phenylaziridine, these calculations could predict the relative susceptibility of the two aziridine carbons to nucleophilic attack.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated using DFT. For reactions involving chiral 1-(2-chloroethyl)-2-phenylaziridine, DFT can be used to model the transition states leading to different stereoisomeric products and predict the major product based on the relative activation energies.

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the influence of the solvent environment on chemical reactions at an atomic level. For a reactive species like 1-(2-Chloroethyl)-2-phenylaziridine, particularly during its conversion to the highly reactive aziridinium ion, solvation plays a critical role in stabilizing intermediates and transition states.

Explicit solvent MD simulations, where individual solvent molecules are included in the calculation, can provide detailed insights into the structural and dynamic aspects of solvation. nih.gov For instance, in the formation of an aziridinium ion from a precursor containing a chloroethyl group, MD simulations can track the reorganization of solvent molecules, such as water, around the leaving chloride ion and the forming three-membered ring. nih.gov Studies on similar nitrogen mustards have shown that the degree of coordination and the specific orientation of water molecules in the vicinity of the leaving group are crucial for the reaction to proceed. nih.gov These simulations have revealed that the transition state is dynamic, with significant changes occurring in the first hydration shell of the molecule. nih.gov

The coordination number, which represents the number of solvent molecules in the immediate vicinity of a solute, is a key parameter obtained from MD simulations. While specific data for the 1-(2-Chloroethyl)-2-phenylaziridinium ion is not available, studies on other ions in aqueous solutions provide a basis for what might be expected. For example, simulations of various ions have determined average coordination numbers in their first and second hydration shells, highlighting the structured nature of the solvent environment.

Table 1: Illustrative Coordination Numbers of Ions in Aqueous Solution from MD Simulations

| Ion | First Shell Coordination Number | Second Shell Coordination Number |

| Mg²⁺ | 5.9 | 12.0 |

| Ca²⁺ | 7.7 | 15.0 |

| Zn²⁺ | 6.0 | 14.0 |

Note: This table presents example data from simulations of different ions to illustrate the outputs of MD simulations and is not specific to the 1-(2-Chloroethyl)-2-phenylaziridinium ion.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a more computationally intensive but highly accurate approach. In a QM/MM simulation, the reacting molecule is treated with quantum mechanics, capturing the electronic changes of bond breaking and formation, while the surrounding solvent is modeled using classical molecular mechanics. This approach provides a detailed picture of how the solvent's electric field influences the reaction's energy barrier and mechanism.

Structural-Reactivity Relationship (SRR) Studies on Aziridine Analogues

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For aziridine derivatives, a key area of interest is the ring-opening reaction, which is highly dependent on the substituents on both the nitrogen and carbon atoms of the ring. Computational chemistry provides a powerful means to investigate these relationships by calculating properties such as activation energies for ring-opening.

The reactivity of the aziridine ring is significantly influenced by the electronic nature of the substituent on the nitrogen atom. Electron-withdrawing groups generally increase the reactivity of the aziridine ring towards nucleophilic attack by making the ring carbons more electrophilic. In the case of 1-(2-Chloroethyl)-2-phenylaziridine, the 2-chloroethyl group is not strongly electron-withdrawing, suggesting that the aziridine ring is not highly "activated" in its ground state. However, the presence of the phenyl group at the C2 position will influence the regioselectivity of the ring-opening.

Computational studies on various N-substituted aziridines have quantified the effect of different substituents on the energy barrier for ring-opening reactions. These studies consistently show that strong electron-withdrawing groups dramatically lower the activation energy.

Table 2: Calculated Activation Energies for Nucleophilic Ring-Opening of N-Substituted Aziridines

| N-Substituent | Activation Energy (kcal/mol) |

| H | 32.1 |

| Mesyl (Ms) | 7.0 |

| Triflyl (Tf) | -2.7 |

Note: This data is from a study on cyclohexene-fused aziridines and is presented to illustrate the impact of N-substituents on reactivity. The values are not specific to 1-(2-Chloroethyl)-2-phenylaziridine. A negative activation energy suggests a spontaneous reaction. nih.gov

The phenyl group at the C2 position is expected to stabilize a positive charge buildup on the adjacent carbon during the transition state of ring-opening, particularly in reactions with S_N1 character. This would favor nucleophilic attack at the benzylic carbon (C2). Computational models can predict the regioselectivity of ring-opening by comparing the energy barriers for attack at the two different ring carbons.

Computational Approaches to Aziridinium Ion Characterization

The formation of an aziridinium ion is a key step in the mechanism of action of many nitrogen mustards and related compounds. Computational chemistry offers several methods to characterize these transient and highly reactive species.

Density Functional Theory (DFT) is a widely used method for calculating the geometric and electronic structure of molecules, including reactive intermediates like aziridinium ions. DFT calculations can be used to determine the optimized geometry of the aziridinium ion derived from 1-(2-Chloroethyl)-2-phenylaziridine, as well as its vibrational frequencies. These calculations can also provide insights into the charge distribution within the ion, highlighting the electrophilic centers.

Ab initio molecular dynamics simulations can model the entire process of aziridinium ion formation. nih.gov Starting from the parent N-(2-chloroethyl)aziridine, these simulations can trace the trajectory of the atoms as the C-Cl bond lengthens and breaks, and the nitrogen atom attacks the electrophilic carbon to form the three-membered ring. nih.gov Such simulations have shown that the process is often concerted, with the solvent playing a crucial role in stabilizing the forming ion pair. nih.gov The calculated activation free energy for the formation of the aziridinium ion from mechlorethamine, a simple nitrogen mustard, was found to be in good agreement with experimental data. nih.gov

NMR Chemical Shift Prediction: Computational methods can also be used to predict the NMR chemical shifts of the aziridinium ion. researchgate.net By calculating the magnetic shielding tensors for the optimized geometry of the ion, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. researchgate.net Comparing these predicted spectra with experimental data, if available, can provide strong evidence for the formation and structure of the aziridinium ion in solution. researchgate.net

Applications of 1 2 Chloroethyl 2 Phenylaziridine in Chemical Synthesis and Research

Use as a Key Intermediate in Organic Synthesis

The bifunctional nature of 1-(2-Chloroethyl)-2-phenylaziridine, possessing two electrophilic centers—the carbon of the chloroethyl group and the carbon atoms of the aziridine (B145994) ring—makes it a versatile intermediate in the synthesis of more complex molecules.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in many biologically active compounds and functional materials. nih.govnih.gov The structure of 1-(2-Chloroethyl)-2-phenylaziridine is well-suited for the construction of various heterocyclic systems, particularly those containing a piperazine (B1678402) or related six-membered ring.

The reaction of compounds containing a bis(2-chloroethyl)amine (B1207034) moiety with primary amines or anilines is a well-established method for the synthesis of N-substituted piperazines. nih.govnih.govgoogle.com By analogy, 1-(2-Chloroethyl)-2-phenylaziridine can serve as a precursor to 1,4-disubstituted piperazine derivatives. In a typical reaction, the primary amine would first displace the chloride from the chloroethyl group. Subsequent intramolecular cyclization, where the newly introduced nitrogen attacks one of the aziridine ring carbons, would lead to the formation of the piperazine ring. This ring-opening of the aziridine is a key step in forming the final heterocyclic product.

For instance, the reaction with an aniline (B41778) derivative would be expected to yield a 1-aryl-4-(2-phenylaziridin-1-yl)ethyl)piperazine. The reactivity of the aziridine ring allows for further transformations, making it a valuable building block for a diverse range of nitrogenous heterocycles. The synthesis of various phenylpiperazine derivatives often involves the cyclization with bis(2-chloroethyl)amine hydrochloride, highlighting the utility of the chloroethyl functionality in forming the piperazine core. nih.govnih.gov

Three-component condensation reactions involving bis(2-chloroethyl)amine hydrochloride have been shown to produce N- and O-oxazolidinylethylation products, demonstrating the potential for forming other heterocyclic systems beyond piperazines. researchgate.net

Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Derived from 1-(2-Chloroethyl)-2-phenylaziridine

| Heterocycle Class | General Structure | Synthetic Precursor(s) |

| Substituted Piperazines | R-N(CH₂CH₂)₂N-R' | 1-(2-Chloroethyl)-2-phenylaziridine and a primary amine |

| Oxazolidinones | O(CH₂)₂N(R)C=O | Bis(2-chloroethyl)amine hydrochloride, pyridin-2-one, K₂CO₃ researchgate.net |

| Benzoxacycles | Various | N-tosylaziridines with tethered aryl substituents rsc.org |

This table presents potential heterocyclic structures based on the known reactivity of analogous compounds.

Reagent for the Introduction of 2-Phenylaziridine (B142167) Moieties

The 2-phenylaziridine unit is a valuable chiral building block in organic synthesis. nih.gov 1-(2-Chloroethyl)-2-phenylaziridine can act as a reagent to introduce this moiety onto other molecules. The chloroethyl group provides a reactive handle for nucleophilic substitution, allowing the entire 1-(2-phenylaziridinyl)ethyl group to be appended to a substrate.

For example, a nucleophile could attack the carbon bearing the chlorine atom, forming a new carbon-nucleophile bond and incorporating the 2-phenylaziridine fragment into a larger molecule. The aziridine ring itself can then undergo a variety of subsequent transformations, such as ring-opening reactions, to generate more complex structures like vicinal amino alcohols. nih.gov The reactivity of 2-phenylaziridines with compounds like 3-halogenocyclohex-2-enones further illustrates the synthetic utility of the aziridine ring in forming new carbon-nitrogen bonds. rsc.org

Mechanistic Probes in Biological Systems: Chemical Interaction Studies (Excluding Clinical Context)

The electrophilic nature of 1-(2-Chloroethyl)-2-phenylaziridine makes it a useful tool for studying the chemical interactions with biological macromolecules in a non-clinical, in vitro setting. These studies can provide fundamental insights into the mechanisms of molecular damage and modification.

Investigation of Nucleic Acid Alkylation Mechanisms (In vitro, purely chemical interaction)

Alkylating agents can covalently modify nucleic acids, and understanding the mechanism of this process is crucial. nih.govrsc.org The chloroethyl group of 1-(2-Chloroethyl)-2-phenylaziridine is a classic alkylating function. It can react with nucleophilic sites on DNA bases, such as the N7 position of guanine. nih.govnih.gov

The reaction likely proceeds through the formation of a highly reactive aziridinium (B1262131) ion from the chloroethyl group, which is then attacked by a nucleophilic site on the DNA. Alternatively, direct SN2 displacement of the chloride by a DNA nucleophile can occur. Following the initial alkylation event, the presence of the aziridine ring introduces the possibility of a secondary reaction. The nitrogen of the now-adducted molecule could potentially lead to cross-linking, either through intramolecular reaction or by reacting with a second nucleophilic site on the DNA.

Studies on similar compounds, such as 1-(2-chloroethyl)-1-nitrosourea, have shown the formation of various DNA adducts, including N7-(2-hydroxyethyl)guanine and interstrand cross-links. nih.gov Mass spectrometry is a powerful technique for identifying and quantifying these DNA adducts, providing detailed mechanistic information about the alkylation process. researchgate.netnih.govmdpi.comrsc.org The analysis of DNA adducts can reveal the sequence selectivity of the alkylating agent and the stability of the resulting adducts. nih.gov

Table 2: Potential DNA Adducts from 1-(2-Chloroethyl)-2-phenylaziridine

| Adduct Type | Potential Structure | Method of Detection |

| Mono-adduct | N7-(2-(2-phenylaziridin-1-yl)ethyl)guanine | Mass Spectrometry researchgate.netnih.govmdpi.comrsc.org |

| Interstrand Cross-link | Guanine-N7-CH₂CH₂-Guanine-N7 | Mass Spectrometry, Gel Electrophoresis researchgate.net |

This table illustrates hypothetical DNA adducts based on the known reactivity of chloroethylating agents.

Protein Modification Studies for Mechanistic Elucidation (In vitro, purely chemical interaction)

The covalent modification of proteins is a key area of chemical biology. chemistryviews.orgnih.govresearchgate.net Electrophilic compounds like 1-(2-Chloroethyl)-2-phenylaziridine can react with nucleophilic amino acid residues on proteins, such as cysteine, lysine, and histidine. researchgate.netnih.gov Studying these reactions in vitro can help to elucidate the fundamental chemistry of protein alkylation.

The chloroethyl group can alkylate the thiol group of cysteine or the amino group of lysine. The aziridine ring itself presents another electrophilic site that can react with protein nucleophiles. The specific residues targeted will depend on their accessibility and nucleophilicity within the protein structure.

Techniques such as mass spectrometry are invaluable for identifying the sites of covalent modification on a protein. nih.gov By analyzing the modified protein or its peptide fragments, researchers can pinpoint the exact amino acid that has been alkylated. This information provides insight into the reactivity and selectivity of the modifying agent.

Table 3: Potential Sites of Protein Modification by 1-(2-Chloroethyl)-2-phenylaziridine

| Amino Acid Residue | Nucleophilic Group | Potential Reaction |

| Cysteine | Thiol (-SH) | S-alkylation by the chloroethyl group or ring-opening of the aziridine |

| Lysine | Epsilon-amino (-NH₂) | N-alkylation by the chloroethyl group or ring-opening of the aziridine |

| Histidine | Imidazole ring | N-alkylation by the chloroethyl group or ring-opening of the aziridine |

| Methionine | Thioether (-S-CH₃) | S-alkylation by the chloroethyl group |

This table outlines potential amino acid targets based on general principles of protein alkylation.

Development of Novel Synthetic Methodologies Based on Aziridine Reactivity

The strained three-membered ring of aziridines makes them valuable synthons in organic chemistry, capable of undergoing a variety of ring-opening reactions. nih.govrsc.orgbioorg.orgchemrxiv.org The reactivity of the aziridine in 1-(2-Chloroethyl)-2-phenylaziridine can be harnessed to develop new synthetic methods.

The ring-opening of aziridines can be initiated by nucleophiles or electrophiles. In the case of 1-(2-Chloroethyl)-2-phenylaziridine, the nitrogen atom is part of the aziridine and also attached to the chloroethyl group. The basicity of the aziridine nitrogen can be modulated by its substituent. The reaction of the aziridine ring can be influenced by the presence of the chloroethyl group, potentially leading to tandem or cascade reactions.

For example, an external nucleophile could first react with the chloroethyl group, and the resulting intermediate could then undergo an intramolecular cyclization involving the aziridine ring. Conversely, a reaction could be initiated at the aziridine ring, with the chloroethyl group participating in a subsequent step. The regioselectivity of the aziridine ring-opening (i.e., which carbon of the aziridine is attacked) can often be controlled by the reaction conditions and the nature of the nucleophile and substituents. rsc.org The development of synthetic methods based on such reactivity can provide efficient routes to complex molecules. nih.gov Intramolecular cyclizations involving aziridines are a powerful tool for the synthesis of various heterocyclic systems. rsc.orgrsc.orgnih.gov

Analytical and Spectroscopic Characterization Techniques in Aziridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering deep insights into the molecular structure of aziridines. longdom.org

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the structure of 1-(2-Chloroethyl)-2-phenylaziridine. researchgate.netcopernicus.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For 1-(2-Chloroethyl)-2-phenylaziridine, distinct signals are expected for the protons of the phenyl group, the aziridine (B145994) ring, and the chloroethyl chain. The chemical shifts (δ) and coupling constants (J) of the aziridine ring protons are particularly diagnostic. Typically, the protons on the three-membered ring appear at characteristic chemical shifts. The protons of the chloroethyl group and the phenyl group will also exhibit specific resonances. For instance, in related substituted aziridines, the protons on the aziridine ring can appear as complex multiplets due to their diastereotopic nature and coupling with each other. acs.orgresearchgate.net The integration of the signals corresponds to the number of protons, confirming the different groups within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. researchgate.net In 1-(2-Chloroethyl)-2-phenylaziridine, separate signals are anticipated for the carbons of the phenyl ring, the two carbons of the aziridine ring, and the two carbons of the chloroethyl group. The chemical shifts of the aziridine ring carbons are influenced by the ring strain and the nature of the substituents. For example, the carbon atom attached to the phenyl group (C2) will have a different chemical shift compared to the other carbon in the ring.

A representative, though general, compilation of expected chemical shifts for similar structures is presented below. Actual values for 1-(2-Chloroethyl)-2-phenylaziridine would require experimental determination.

Table 1: Representative ¹H and ¹³C NMR Data for Phenylaziridine Derivatives.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl Protons | ~7.2-7.5 | ~125-140 |

| Aziridine Ring Protons | ~1.5-3.0 | ~30-50 |

| Chloroethyl Protons | ~2.8-3.8 | ~40-60 |

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and stereochemistry of the molecule. longdom.orgwikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other. longdom.orglibretexts.org For 1-(2-Chloroethyl)-2-phenylaziridine, cross-peaks in the COSY spectrum would confirm the connectivity between the protons on the aziridine ring and between the protons within the chloroethyl group. This is crucial for differentiating between the various methylene (B1212753) protons in the molecule.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments establish correlations between protons and the carbon atoms they are directly bonded to. wikipedia.orglibretexts.org An HSQC or HETCOR spectrum of 1-(2-Chloroethyl)-2-phenylaziridine would definitively link the proton signals to their corresponding carbon signals, aiding in the complete assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for establishing the connectivity between different functional groups. For example, it could show correlations between the protons of the chloroethyl group and the nitrogen of the aziridine ring (if a ¹⁵N-HMBC is performed) or the carbons of the aziridine ring, confirming the N-substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is a powerful tool for determining the stereochemistry of the molecule, such as the relative orientation of the phenyl group and the chloroethyl group with respect to the aziridine ring.

Table 2: Application of 2D NMR Techniques to 1-(2-Chloroethyl)-2-phenylaziridine.

| Technique | Information Obtained | Example Application |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling | Confirming connectivity within the chloroethyl group |

| HSQC/HETCOR | Direct ¹H-¹³C correlation | Assigning specific proton signals to their attached carbons |

| HMBC | Long-range ¹H-¹³C correlation | Confirming the attachment of the chloroethyl group to the aziridine nitrogen |

| NOESY | Through-space proton-proton proximity | Determining the relative stereochemistry of the substituents on the aziridine ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For 1-(2-Chloroethyl)-2-phenylaziridine, MS provides crucial information for its identification and characterization. dtic.mil

The electron ionization (EI) mass spectrum of 1-(2-Chloroethyl)-2-phenylaziridine would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for N-substituted aziridines involve cleavage of the bonds of the three-membered ring and the substituent bonds. For 1-(2-Chloroethyl)-2-phenylaziridine, characteristic fragments could arise from the loss of a chloroethyl group, a phenyl group, or cleavage of the aziridine ring. For instance, a common fragmentation in related compounds is the loss of the substituent on the nitrogen atom. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for 1-(2-Chloroethyl)-2-phenylaziridine.

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M]⁺ | [C₁₀H₁₂ClN]⁺ | Molecular ion, confirms molecular weight |

| [M - CH₂CH₂Cl]⁺ | [C₈H₈N]⁺ | Loss of the chloroethyl group |

| [M - C₆H₅]⁺ | [C₄H₇ClN]⁺ | Loss of the phenyl group |

| [C₇H₇]⁺ | Tropylium ion | Common fragment from phenyl-containing compounds |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. acs.orgacs.org The IR spectrum of 1-(2-Chloroethyl)-2-phenylaziridine would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected IR absorptions include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations are expected in the region of 1600-1450 cm⁻¹.

Aziridine ring vibrations: The characteristic ring vibrations of the aziridine moiety, including ring breathing and deformation modes, can be observed. The N-C stretching of the aziridine ring usually appears in the 1200-1300 cm⁻¹ region.

C-N stretching vibration: The stretching vibration of the C-N bond of the N-chloroethyl group will also be present.

C-Cl stretching vibration: The C-Cl bond will show a characteristic absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

The absence of certain bands, such as N-H stretching (around 3300 cm⁻¹) or C=O stretching (around 1700 cm⁻¹), would confirm the N-substituted nature of the aziridine and the absence of carbonyl functionalities. nist.gov

Table 4: Characteristic Infrared Absorption Frequencies for 1-(2-Chloroethyl)-2-phenylaziridine.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| Aromatic C=C stretch | 1600-1450 |

| Aziridine Ring Vibrations | ~1250 and ~850 |

| C-N Stretch | 1250-1020 |

| C-Cl Stretch | 800-600 |

X-ray Crystallography for Solid-State Structure Determination

This technique would unequivocally establish the stereochemistry at the C2 position of the aziridine ring and the conformation of the chloroethyl and phenyl substituents relative to the three-membered ring. The resulting crystal structure would provide a detailed and unambiguous picture of the molecule's architecture, serving as a benchmark for computational studies and for understanding its chemical reactivity. Studies on similar chiral dihydroquinazolinones have demonstrated the power of X-ray crystallography in corroborating configurations determined by NMR methods. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of 1-(2-Chloroethyl)-2-phenylaziridine and for its separation from reaction mixtures and impurities. nih.gov

Gas Chromatography (GC): Given the likely volatility of 1-(2-Chloroethyl)-2-phenylaziridine, gas chromatography is a suitable method for its analysis. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to determine the purity of a sample and to identify any volatile impurities. researchgate.netgoogle.com The retention time of the compound is a characteristic property under specific GC conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and purification. researchgate.netnih.gov A variety of stationary phases (e.g., normal-phase or reversed-phase) and mobile phases can be employed to achieve optimal separation. A UV detector is often used for the detection of aromatic compounds like 1-(2-Chloroethyl)-2-phenylaziridine due to the strong UV absorbance of the phenyl group.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. By spotting the sample on a TLC plate and developing it with an appropriate solvent system, the number of components in the sample can be visualized, often under UV light.

Table 5: Chromatographic Methods for the Analysis of 1-(2-Chloroethyl)-2-phenylaziridine.

| Technique | Principle | Application |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase | Purity assessment, identification of volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase | Purity determination, preparative separation |

| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase | Reaction monitoring, preliminary purity check |

Future Directions and Emerging Research Trends in 1 2 Chloroethyl 2 Phenylaziridine Chemistry

Exploration of Novel Catalytic Systems for Aziridine (B145994) Chemistry

The development of efficient and selective catalytic systems is paramount to unlocking the full synthetic utility of 1-(2-chloroethyl)-2-phenylaziridine. Future research will likely focus on several key areas:

Lewis Acid Catalysis: The activation of the aziridine ring is often a prerequisite for nucleophilic attack. Novel Lewis acids, particularly those based on earth-abundant and non-toxic metals such as iron, copper, and zinc, are being investigated to replace traditional and more hazardous catalysts. The goal is to develop systems that can selectively activate the aziridine ring for regioselective ring-opening reactions, even in the presence of the reactive chloroethyl group.

Asymmetric Catalysis: The synthesis of enantiomerically pure compounds is a major driver in modern organic chemistry. Chiral catalysts, including those based on transition metals with chiral ligands or organocatalysts, will be crucial for the enantioselective synthesis of 1-(2-chloroethyl)-2-phenylaziridine and its subsequent stereospecific transformations. This will enable the production of single-enantiomer products, which is often a requirement for biologically active molecules.

Photocatalysis and Electrocatalysis: These emerging fields offer new avenues for activating small molecules under mild conditions. syrris.com The use of light or an electric current to generate reactive intermediates from 1-(2-chloroethyl)-2-phenylaziridine could lead to novel and previously inaccessible chemical transformations. syrris.com For instance, photocatalytic systems could be designed to selectively cleave the C-N bonds of the aziridine ring or to activate the C-Cl bond for cross-coupling reactions.

A comparison of potential catalytic systems is presented in Table 1.

| Catalytic System | Potential Advantages | Research Focus |

| Lewis Acids (Fe, Cu, Zn) | Earth-abundant, low toxicity, cost-effective. | Regioselective ring-opening reactions. |

| Asymmetric Catalysts | Access to enantiomerically pure products. | Stereospecific synthesis and transformations. |

| Photocatalysis | Mild reaction conditions, unique reactivity. | Selective bond activation and novel transformations. |

| Electrocatalysis | Avoids the use of chemical oxidants/reductants. | Green and sustainable reaction pathways. |

Table 1: Comparison of Emerging Catalytic Systems for 1-(2-Chloroethyl)-2-phenylaziridine Chemistry

Development of Sustainable Synthetic Routes to 1-(2-Chloroethyl)-2-phenylaziridine

The principles of green chemistry are increasingly influencing the design of synthetic routes. For 1-(2-chloroethyl)-2-phenylaziridine, future research will aim to develop more sustainable and environmentally benign methods of production.

Key strategies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce the reliance on petrochemicals.

Solvent-Free and Aqueous Reactions: Developing synthetic methods that are performed without the use of volatile organic solvents or in water, which is an environmentally friendly solvent. researchgate.netnih.gov For example, grinding techniques have been successfully employed for the green synthesis of other heterocyclic compounds like 2-phenylchromones. researchgate.net

Recyclable Catalysts: The use of heterogeneous catalysts or catalysts immobilized on solid supports can simplify purification procedures and allow for the reuse of the catalyst, reducing both cost and environmental impact. nih.gov

An example of a potential sustainable synthetic approach could involve the use of a recyclable copper oxide nanoparticle catalyst supported on activated carbon for the key bond-forming reactions, potentially in a green solvent like PEG-400. nih.gov

Advanced Computational Modeling of Aziridine Reactivity in Complex Environments

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For 1-(2-chloroethyl)-2-phenylaziridine, advanced computational modeling will provide crucial insights into its behavior in complex chemical and biological environments.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: To elucidate the mechanisms of ring-opening reactions, cycloadditions, and other transformations of 1-(2-chloroethyl)-2-phenylaziridine. These calculations can help to predict the regioselectivity and stereoselectivity of reactions and to design more efficient catalysts.

Molecular Dynamics (MD) Simulations: To study the interactions of 1-(2-chloroethyl)-2-phenylaziridine with biological macromolecules, such as enzymes and DNA. This can aid in the rational design of new therapeutic agents.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To model the reactivity of the aziridine in the complex and heterogeneous environment of a biological system, providing a more accurate picture of its behavior in vivo.

These computational approaches will accelerate the discovery of new reactions and applications for 1-(2-chloroethyl)-2-phenylaziridine by allowing for the in-silico screening of reaction conditions and substrates.

Integration of Aziridine Chemistry with Flow Chemistry and Automation